

Technical Guide: 4-Methyl Hippuric Acid-d7

Certificate of Analysis

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Compound of Interest

Compound Name: 4-Methyl Hippuric Acid-d7

Cat. No.: B565230

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This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **4-Methyl Hippuric Acid-d7**. This deuterated analog of 4-Methyl Hippuric Acid is commonly used as an internal standard in analytical and pharmacokinetic research, particularly in studies involving exposure to xylene.^{[1][2]} Its stable isotope labeling allows for precise quantification in biological samples using mass spectrometry and liquid chromatography.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters typically found on a CoA for **4-Methyl Hippuric Acid-d7**. These values are representative and may vary between different lots and suppliers.

Table 1: Identification and Physical Properties

Parameter	Value
Chemical Name	N-(4-Methylbenzoyl)glycine-d7
Synonyms	p-Methylhippuric Acid-d7, p-Toluric Acid-d7[1]
CAS Number	1216588-60-1
Molecular Formula	C ₁₀ H ₄ D ₇ NO ₃ [3]
Molecular Weight	200.24 g/mol [3]
Appearance	White to off-white solid
Melting Point	163-165 °C (for unlabeled)[4]

Table 2: Analytical Data

Parameter	Specification	Method
Chemical Purity (by HPLC)	≥98%	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity	≥98%[3]	Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)
Deuterium Incorporation	≥99% atom % D	Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)
Residual Solvents	Conforms to ICH Q3C	Gas Chromatography-Mass Spectrometry (GC-MS)
Assay (by qNMR)	95.0 - 105.0%	Quantitative Nuclear Magnetic Resonance (qNMR)

Experimental Protocols

The following sections detail the typical methodologies used to obtain the quantitative data presented above.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a widely used technique to determine the purity of chemical compounds. For **4-Methyl Hippuric Acid-d7**, a reversed-phase HPLC method is typically employed.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 230 nm).
- Procedure: A solution of the **4-Methyl Hippuric Acid-d7** is prepared in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight and determine the isotopic distribution of the labeled compound.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The isotopic purity is determined by comparing the intensity of the peak corresponding to the fully deuterated molecule (d7) to the intensities of the peaks corresponding to lower deuterated species (d0 to d6).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

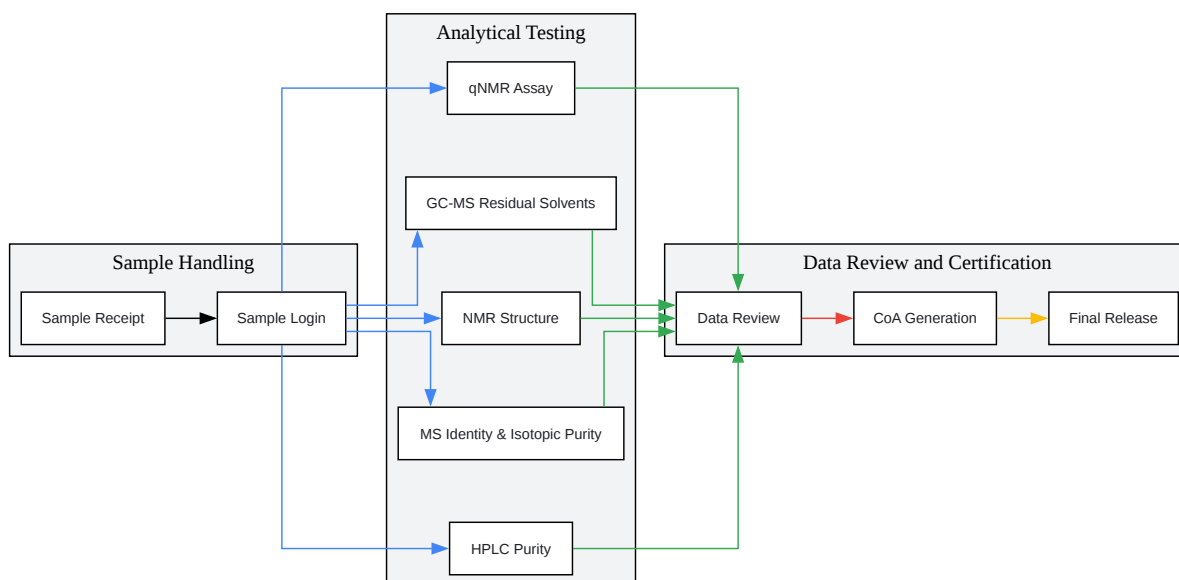
NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, Methanol-d₄).
- Experiments:
 - ¹H NMR: To confirm the absence of protons at the labeled positions.
 - ¹³C NMR: To confirm the carbon skeleton.
 - ²H NMR: To directly observe the deuterium signals.
- Procedure: The sample is dissolved in the appropriate deuterated solvent, and the NMR spectra are acquired. The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and certification of **4-Methyl Hippuric Acid-d₇**.

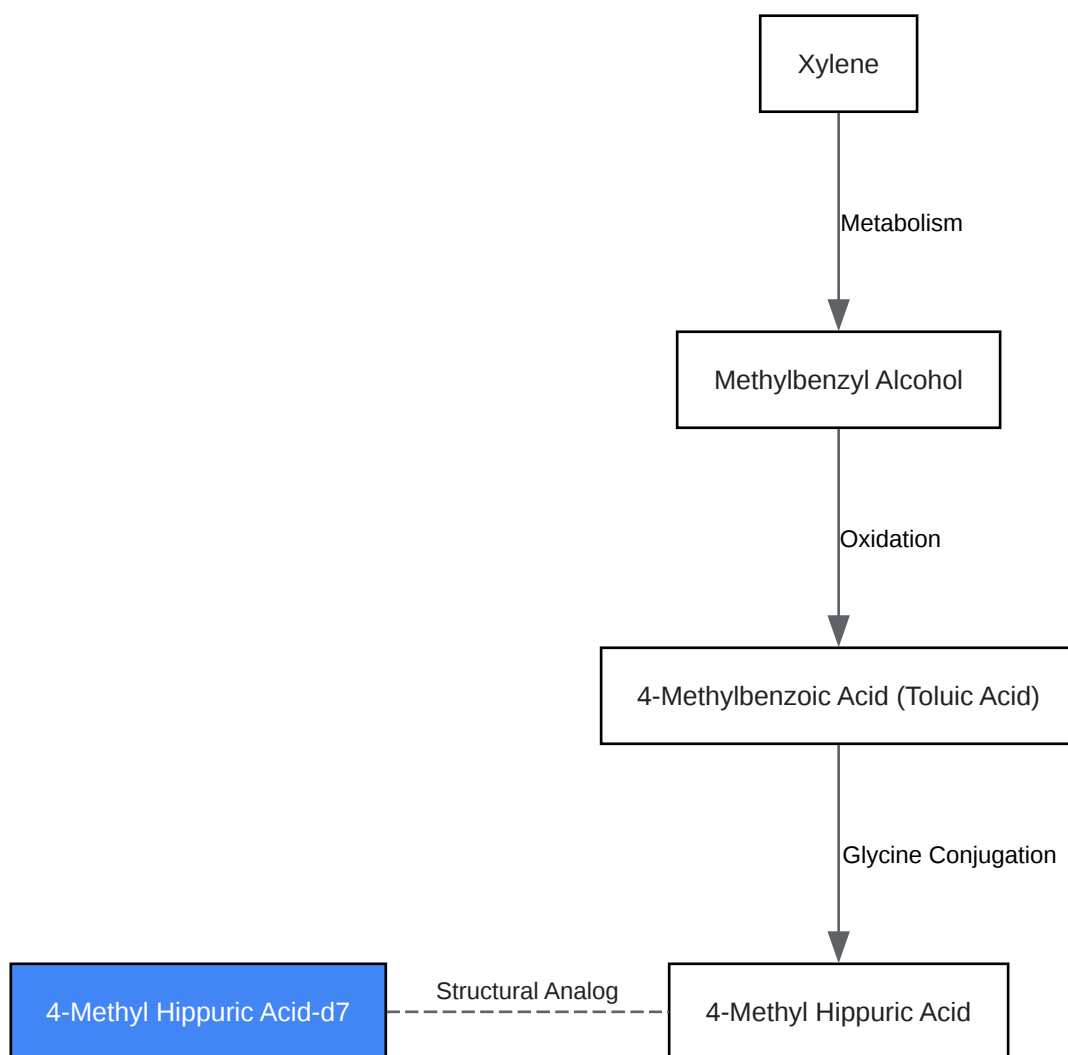


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Caption: Workflow for the analysis of **4-Methyl Hippuric Acid-d7**.

Metabolic Pathway and Deuteration

The following diagram shows the metabolic pathway of xylene to 4-Methyl Hippuric Acid and indicates the positions of deuterium labeling in the internal standard.



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Caption: Metabolism of xylene and the role of the deuterated standard.

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